(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine
Overview
Description
(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Final Assembly: The final step involves the coupling of the triazole ring with the fluorophenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine: can be compared with other triazole derivatives such as:
- (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine
- (1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-YL)methanamine
- (1-(3-Bromophenyl)-1H-1,2,3-triazol-4-YL)methanamine
The uniqueness of This compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.
Biological Activity
(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine is a synthetic organic compound characterized by its unique triazole structure combined with a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈FN₅O
The synthesis typically involves multi-step processes including the formation of the triazole ring through Huisgen cycloaddition reactions and subsequent substitutions to introduce the fluorophenyl and methanamine groups.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole-based compounds demonstrate effective inhibition against strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 1.8 to 6.9 μg/mL . The presence of the fluorophenyl group enhances these activities by increasing lipophilicity and interaction with bacterial membranes.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
BOK-2 | 1.8 | M. tuberculosis |
BOK-3 | 2.4 | M. tuberculosis |
BOK-4 | 6.9 | M. tuberculosis |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of triazole compounds. For example, one derivative demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values as low as 0.67 μmol/L after 48 hours of treatment . The mechanism involved induction of apoptosis and inhibition of key signaling pathways such as Notch-AKT.
Cell Line | IC₅₀ (μmol/L) | Treatment Duration (h) |
---|---|---|
MCF-7 | 2.96 | 24 |
MDA-MB-231 | 0.80 | 48 |
SK-BR-3 | 1.21 | 48 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes critical in various biochemical pathways. In particular, it has shown promise as a DprE1 enzyme inhibitor, which is vital in the biosynthesis of mycobacterial cell walls . The structure–activity relationships indicate that modifications to the triazole ring can significantly affect inhibitory potency.
Case Studies
Several case studies have illustrated the compound's biological activities:
- Antimycobacterial Study : A study assessed the effectiveness of synthesized triazole derivatives against M. tuberculosis. The results showed that compounds with amide functionalities exhibited enhanced potency compared to their counterparts lacking such groups .
- Cytotoxicity Assessment : In vitro cytotoxicity was evaluated using mouse fibroblast 3T3 cells to assess safety profiles. Compounds were tested at varying concentrations, revealing a concentration-dependent decline in cell viability at higher doses .
Properties
IUPAC Name |
[1-(3-fluorophenyl)triazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVORQGLVZJFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226163 | |
Record name | 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-66-2 | |
Record name | 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944905-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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